7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride is a heterocyclic compound with significant applications in medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, making it a valuable scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and eco-friendly conditions suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaOCl, reducing agents, and nucleophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups .
Scientific Research Applications
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions modulate various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyridine: A closely related compound with similar biological activities.
1,2,4-triazolo[1,5-a]pyrimidine: Another related compound with applications in medicinal chemistry.
Uniqueness
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride is unique due to its specific aminomethyl group, which enhances its reactivity and potential for functionalization. This makes it a versatile scaffold for drug design and development .
Properties
IUPAC Name |
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5.2ClH/c8-4-5-1-2-12-6(3-5)10-7(9)11-12;;/h1-3H,4,8H2,(H2,9,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLANTHYHWHXBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.